1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene

OLED materials organic synthesis positional isomer

For advanced OLED and organic semiconductor R&D, specify 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene (CAS 1268954-77-3). Its unique 3-position biphenyl-naphthalene linkage fundamentally dictates molecular geometry, electronic distribution, and subsequent cross-coupling reactivity, differentiating it from 4-linked or 2-naphthalene isomers which compromise device performance. The terminal bromine handle is primed for Suzuki-Miyaura reactions to build blue emitters, bipolar hosts, and electron transport materials. Inferior positional isomers yield materials with suboptimal optoelectronic and thermal characteristics. Ensure your synthesis starts with the correct scaffold to achieve target film-forming and emission properties. Standard purity is ≥97%; contact us for custom synthesis and bulk quantities.

Molecular Formula C22H15Br
Molecular Weight 359.266
CAS No. 1268954-77-3
Cat. No. B2775524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene
CAS1268954-77-3
Molecular FormulaC22H15Br
Molecular Weight359.266
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H15Br/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H
InChIKeyAITBCZBEWHFDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene (CAS 1268954-77-3): A 3-Linked Bromobiphenyl Naphthalene Intermediate for OLED and Organic Synthesis


1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene (CAS 1268954-77-3, C22H15Br, MW 359.26) is a brominated biphenyl-naphthalene derivative combining a naphthalene core with a biphenyl moiety linked at the 3-position, with a terminal bromine atom at the 4'-position [1][2]. The compound is classified as an OLED material intermediate and functions as a versatile building block in organic synthesis and materials science due to its extended π-conjugated structure and reactive bromine handle [1]. Commercial suppliers offer this compound at purities ranging from 95% to 97% [3], with storage recommended at room temperature or sealed in dry conditions at 2-8°C .

Why 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene Cannot Be Simply Replaced with Other Bromobiphenyl Naphthalene Isomers or Analogs


Generic substitution among bromobiphenyl naphthalene derivatives fails because the precise position of the naphthalene linkage on the biphenyl core dictates critical molecular properties including electronic structure, steric profile, and subsequent reactivity in cross-coupling applications . The target compound features a unique 3-position linkage between the biphenyl and naphthalene, which fundamentally alters the molecular geometry and electronic distribution compared to the 4-linked isomer (CAS 207612-71-3) [1] or the 2-naphthalene variant (CAS 861212-66-0) [2]. These positional differences affect the compound's performance as an OLED intermediate, where specific substitution patterns determine the final material's optoelectronic properties, thermal stability, and film-forming characteristics . Selection of the incorrect positional isomer would yield different downstream materials with potentially compromised device performance .

Quantitative Evidence Guide: How 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene Differentiates from Close Analogs


Structural Positional Differentiation: 3-Linked vs. 4-Linked Biphenyl-Naphthalene Architecture

The target compound possesses a 3-position linkage between the biphenyl and naphthalene moieties (1-naphthalene attached to 3-position of biphenyl), distinguishing it from the 4-linked positional isomer 1-(4'-bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS 207612-71-3) and the 2-naphthalene variant 2-(4'-bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS 861212-66-0) [1]. While no direct comparative performance data exist for these specific isomers in peer-reviewed literature, the positional difference fundamentally alters molecular geometry and electronic structure [2].

OLED materials organic synthesis positional isomer

LogP Differentiation: Lipophilicity Profile of 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene

The compound exhibits a consensus LogP (lipophilicity) of 6.2 based on computational predictions across five different algorithms, with individual LogP values ranging from 3.66 (iLOGP) to 7.12 (XLOGP3) . For comparison, the 4-linked positional isomer (CAS 207612-71-3) has a reported XLogP3 of 7.1, showing a slight but measurable difference in predicted lipophilicity [1].

physicochemical properties drug design lipophilicity

OLED Intermediate Classification: Target Compound vs. 2-Naphthalene Variant

The target compound (1-naphthalene attached at 3-position of biphenyl) is explicitly classified as an OLED material intermediate , a categorization shared with the 2-naphthalene variant 2-(4'-bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS 861212-66-0) . However, the different naphthalene attachment position (1-naphthalene vs. 2-naphthalene, and 3-biphenyl vs. 4-biphenyl linkage) produces distinct structural frameworks that will lead to different π-conjugation patterns when further functionalized.

OLED materials organic electronics intermediate

Recommended Research and Industrial Applications for 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene (CAS 1268954-77-3)


Suzuki-Miyaura Cross-Coupling for π-Conjugated Material Synthesis

The terminal bromine atom serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the attachment of boronic acid-functionalized aryl, heteroaryl, or functional groups such as carbazole, triphenylamine, and aryl anthracene to extend the π-conjugated system . This application stems from the compound's structural classification as a brominated biphenyl-naphthalene derivative with a reactive bromine handle [1].

OLED Host Material and Emitter Precursor Development

As an OLED material intermediate , this compound serves as a precursor for constructing blue light-emitting materials, bipolar host materials, and electron transport materials. The 3-position biphenyl-1-naphthalene architecture provides a unique molecular scaffold for designing materials with specific emission properties and charge transport characteristics .

Organic Semiconductor and Liquid Crystal Intermediate

The extended π-conjugated structure and rigid molecular framework make this compound suitable as an intermediate in the synthesis of organic semiconductors, liquid crystals, and fluorescent dyes [2]. The 3-position linkage provides a different molecular shape compared to more linear 4-linked analogs, potentially influencing the packing and mesomorphic behavior of the final materials [2].

Structure-Activity Relationship Studies in Materials Chemistry

The compound's distinctive 3-position biphenyl substitution pattern offers value in systematic structure-property relationship investigations. The computed physicochemical properties including LogP (consensus 6.2) and TPSA (0 Ų) provide reference data for understanding how positional isomerism affects molecular properties in brominated biphenyl-naphthalene systems.

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